Ortho- vs. Para-Isomer Distinction: Intramolecular Hydrogen Bonding Potential
While computational descriptors like LogP (2.0098) and PSA (29.46 Ų) are identical for the ortho- and para-isomers , the ortho-substitution pattern of 2-(2-chloroethoxy)phenol enables intramolecular O–H···O hydrogen bonding between the phenolic hydroxyl and the ether oxygen of the chloroethoxy chain. This interaction is sterically inaccessible in the para-isomer and modifies the effective nucleophilicity and hydrogen-bond donor capacity of the hydroxyl group [1].
| Evidence Dimension | Intramolecular hydrogen bonding capability |
|---|---|
| Target Compound Data | Possible O–H···O intramolecular hydrogen bond (ortho-substitution permits proximity of hydroxyl and ether oxygen) |
| Comparator Or Baseline | 4-(2-Chloroethoxy)phenol: no intramolecular hydrogen bonding (hydroxyl and ether oxygen too distant) |
| Quantified Difference | Qualitative structural distinction; ortho-isomer can form intramolecular H-bond, para-isomer cannot |
| Conditions | Theoretical analysis of phenol derivatives with ortho-alkoxy substituents |
Why This Matters
Intramolecular hydrogen bonding alters the effective acidity and nucleophilicity of the phenolic hydroxyl, which can affect reaction rates and selectivities in etherifications and metal-catalyzed couplings where the hydroxyl group participates directly.
- [1] Remko, M., & Polcin, J. (1980). Theoretical study of the hydrogen bonding ability of phenol and its ortho, meta and para substituted derivatives. Advances in Molecular Relaxation and Interaction Processes, 16(4), 235-253. View Source
